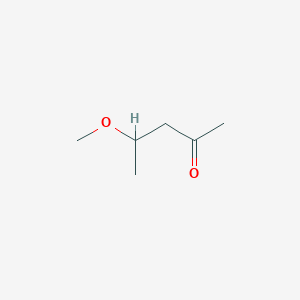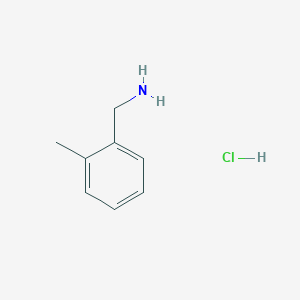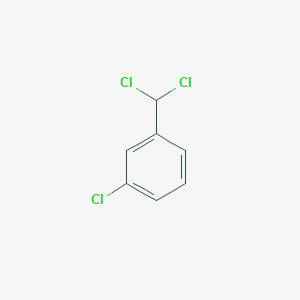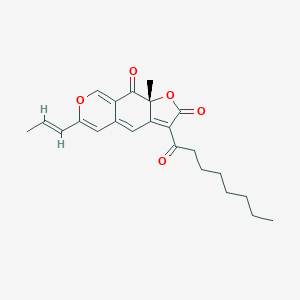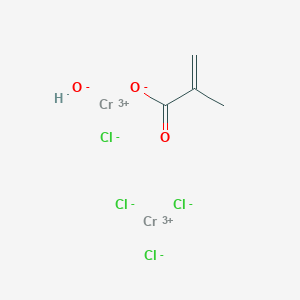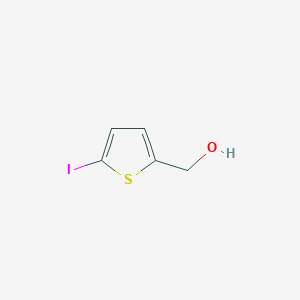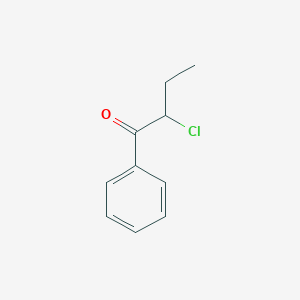
2-Chloro-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-phenylbutan-1-one (also known as chloroephedrone or 4-CEC) is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant effects. The compound is structurally similar to other cathinones such as mephedrone and methcathinone, which are known to have similar effects on the body.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-phenylbutan-1-one is similar to other cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy levels. The compound also has serotonergic effects, which can lead to feelings of empathy and sociability.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Chloro-1-phenylbutan-1-one are similar to other cathinones. The compound increases the levels of dopamine and norepinephrine in the brain, which leads to a feeling of euphoria and increased energy levels. It also has serotonergic effects, which can lead to feelings of empathy and sociability. The compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a synthetic compound that can be easily synthesized in the lab. It is also structurally similar to other cathinones, which makes it a useful tool for studying the effects of cathinones on the body. The limitations of using 2-Chloro-1-phenylbutan-1-one in lab experiments are that it is a designer drug that has not been extensively studied. Its effects on the body are not well understood, which makes it difficult to draw conclusions about its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-phenylbutan-1-one. One direction is to study its effects on the body in more detail. This includes studying its long-term effects on the brain and its potential for addiction. Another direction is to study its potential as a therapeutic agent. The compound has been found to have effects on the dopamine transporter, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, future research could focus on developing new cathinone compounds that have more specific effects on the brain and body.
Métodos De Síntesis
The synthesis of 2-Chloro-1-phenylbutan-1-one involves the reaction of 2-bromobutane with benzene in the presence of sodium amide to form 2-phenylbutane. This is followed by the reaction of 2-phenylbutane with thionyl chloride to form 2-chloro-1-phenylbutane. Finally, the reaction of 2-chloro-1-phenylbutane with methylamine or ethylamine in the presence of a catalyst such as lithium aluminum hydride or sodium borohydride produces 2-Chloro-1-phenylbutan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-phenylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the body. It has been found to have similar effects to other cathinones such as mephedrone and methcathinone, which are known to have stimulant effects on the central nervous system. Studies have also shown that 2-Chloro-1-phenylbutan-1-one has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Propiedades
Número CAS |
14313-57-6 |
|---|---|
Nombre del producto |
2-Chloro-1-phenylbutan-1-one |
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
2-chloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clave InChI |
RWAKBGVDMQRDNA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)Cl |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)Cl |
Sinónimos |
1-Butanone, 2-chloro-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



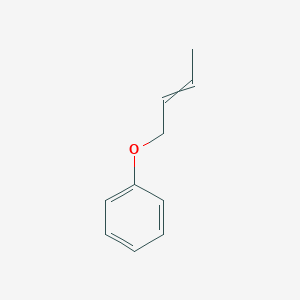
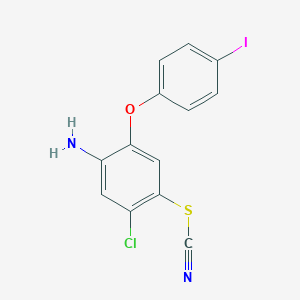
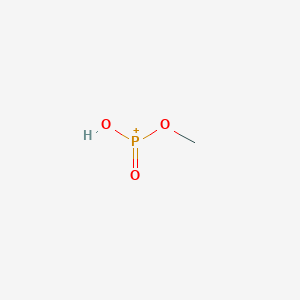
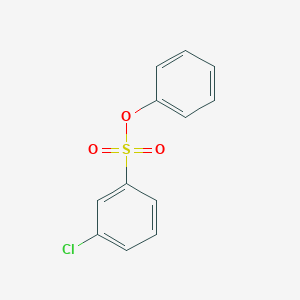
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
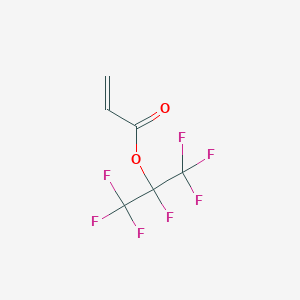
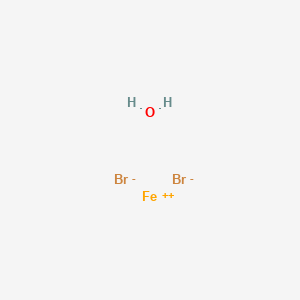
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
